![molecular formula C23H30FN3O3S2 B6554284 N-cyclooctyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1040633-68-8](/img/structure/B6554284.png)
N-cyclooctyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
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Overview
Description
N-cyclooctyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H30FN3O3S2 and its molecular weight is 479.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclooctyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is 479.17126234 g/mol and the complexity rating of the compound is 717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Suzuki–Miyaura Coupling Reagents
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with aryl or vinyl halides using palladium catalysts. The success of SM coupling lies in its mild reaction conditions and functional group tolerance . N-cyclooctyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide serves as an organoboron reagent in this context, facilitating the construction of complex molecules.
ENT2 Inhibitor
Research has identified this compound as a novel inhibitor of equilibrative nucleoside transporters (ENTs), specifically ENT2. These transporters play a crucial role in nucleoside uptake and are potential drug targets for various diseases. N-cyclooctyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide shows selectivity toward ENT2, making it valuable for drug development .
Insecticides and Agrochemicals
Thiophenes have been used in the development of insecticides due to their bioactivity against pests. While specific studies on this compound’s insecticidal properties are lacking, its unique structure may inspire further investigations for pest control applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Analogues of similar compounds have been shown to inhibit ents . These inhibitors can reduce the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), suggesting that they act as non-competitive inhibitors .
Biochemical Pathways
Ents are involved in the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function . Therefore, inhibition of ENTs could potentially affect these pathways.
Result of Action
The inhibition of ents could potentially disrupt nucleotide synthesis and the regulation of adenosine function .
properties
IUPAC Name |
N-cyclooctyl-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O3S2/c24-19-10-6-7-11-20(19)26-13-15-27(16-14-26)32(29,30)21-12-17-31-22(21)23(28)25-18-8-4-2-1-3-5-9-18/h6-7,10-12,17-18H,1-5,8-9,13-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRGGYILLVOETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide |
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